

TL4-12 selectivity profiling against other kinases

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Compound of Interest

Compound Name: TL4-12
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TL4-12: A Comparative Guide to Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinase selectivity profile of **TL4-12**, a potent inhibitor of Mitogen-activated protein kinase kinase kinase kinase 2 (MAP4K2), also known as Germinal Center Kinase (GCK). By presenting key experimental data, detailed methodologies, and visual representations of relevant pathways and workflows, this document serves as a valuable resource for researchers investigating MAP4K2 signaling and for professionals engaged in the development of targeted kinase inhibitors.

Executive Summary

TL4-12 is a highly selective, ATP-competitive inhibitor of MAP4K2 with a reported IC₅₀ of 37 nM.^[1] Its selectivity has been extensively profiled against a broad panel of kinases, demonstrating a remarkable >70-fold preference for MAP4K2 over the closely related TGFβ-activated kinase 1 (TAK1).^[1] This guide delves into the specifics of its kinome-wide selectivity, offering a comparative perspective against other relevant kinase inhibitors and detailing the experimental procedures used to generate this data.

Comparative Selectivity Profile of TL4-12

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic potential and off-target effects. The following table summarizes the inhibitory activity of **TL4-12** against its primary target, MAP4K2, and a key comparator, TAK1. Further kinome-wide screening data provides a broader perspective on its specificity.

Kinase Target	TL4-12 IC50 (nM)	NG25 IC50 (nM)	Data Source
MAP4K2 (GCK)	37	21.7	[2][3]
TAK1	2700	149	[2][3]

Table 1: Comparative IC50 Values of **TL4-12** and NG25. NG25 is a potent dual inhibitor of TAK1 and MAP4K2, included here for comparison to highlight the selectivity of **TL4-12** for MAP4K2.[2][3]

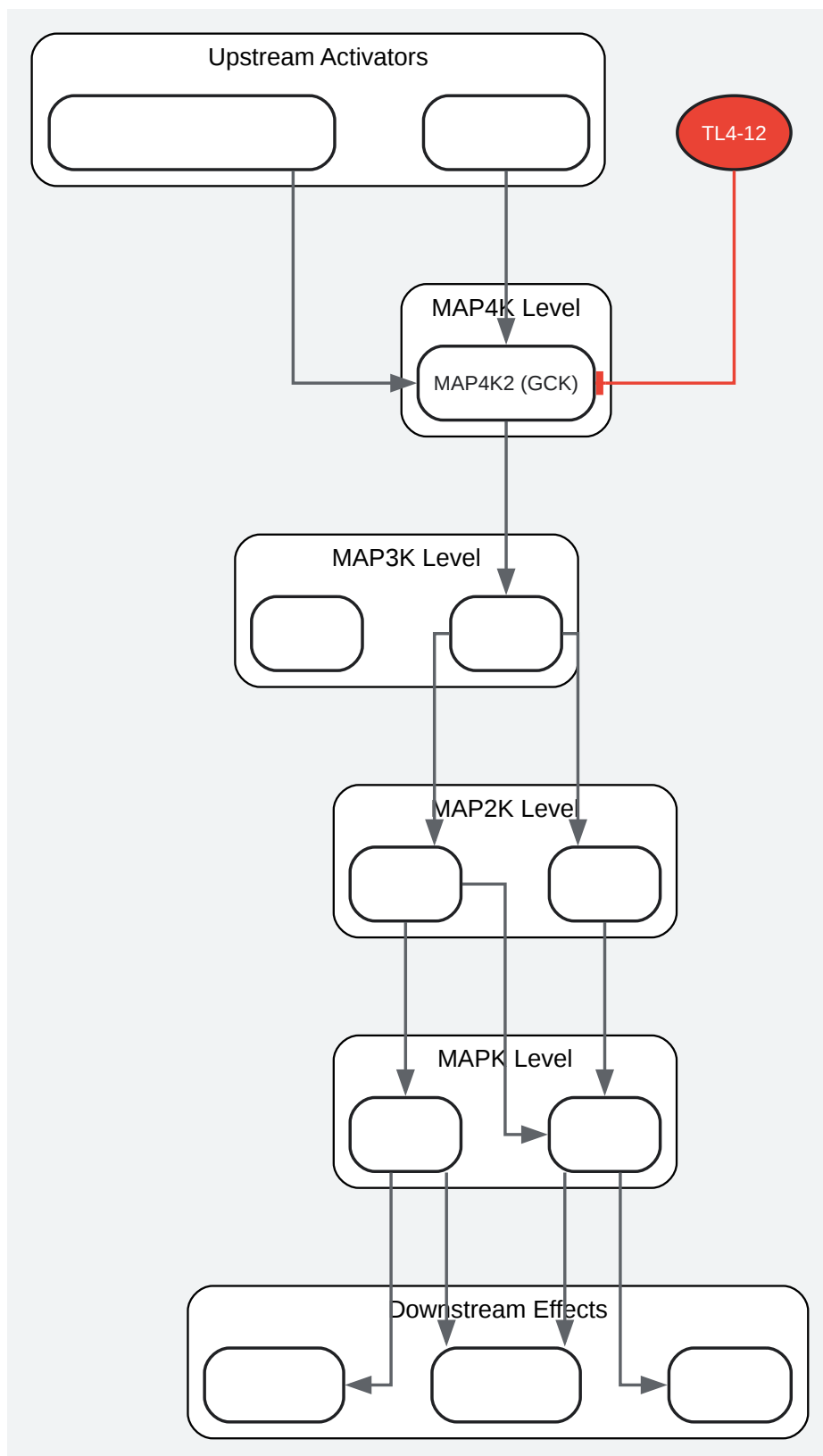
A comprehensive kinome scan is essential for a thorough understanding of an inhibitor's selectivity. While the full dataset for **TL4-12** is extensive, the following table highlights its activity against a selection of kinases, demonstrating its high degree of selectivity.

Kinase	TL4-12 % Inhibition at 1 μ M	Data Source
MAP4K2	>95%	[4]
TAK1	<20%	[4]
ABL1	<10%	[4]
p38 α (MAPK14)	<10%	[4]
ZAK (MAP3K20)	<10%	[4]

Table 2: Selected Kinome Scan Data for **TL4-12**. This table presents a snapshot of the kinome-wide selectivity of **TL4-12**, showcasing its minimal activity against other kinases at a concentration significantly higher than its MAP4K2 IC50.

Signaling Pathway Context

TL4-12 targets MAP4K2, a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. Understanding this pathway is crucial for interpreting the functional consequences of MAP4K2 inhibition.



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Caption: Simplified MAP4K2 signaling pathway and the point of inhibition by **TL4-12**.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile relies on robust and well-defined experimental methodologies. The following sections detail the key assays used to characterize **TL4-12**.

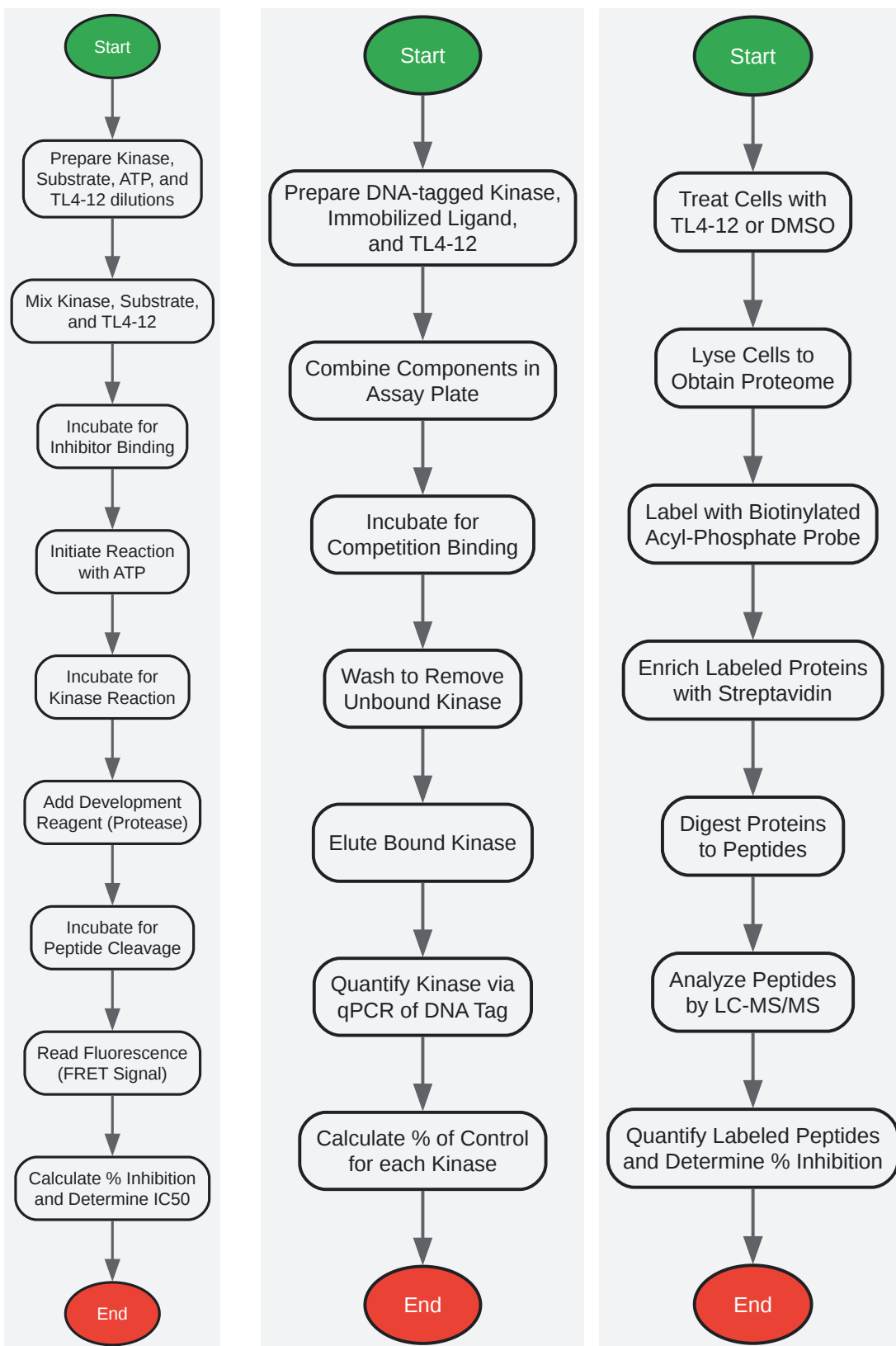
Z'-LYTE™ Kinase Assay (for IC50 Determination)

The Z'-LYTE™ assay is a fluorescence-based immunoassay that measures kinase activity by detecting the phosphorylation of a synthetic peptide substrate.

Principle: The assay employs a FRET-based system where a coumarin-labeled peptide substrate and a fluorescein-labeled antibody are used. Phosphorylation of the peptide by the kinase prevents it from being cleaved by a development reagent, thus maintaining a high FRET signal. Inhibition of the kinase results in peptide cleavage and a loss of FRET.

Procedure:

- **Reaction Setup:** A reaction mixture containing the kinase (MAP4K2), the peptide substrate, and ATP is prepared in a suitable buffer.
- **Inhibitor Addition:** Serial dilutions of **TL4-12** are added to the reaction mixture. A DMSO control (vehicle) is also included.
- **Incubation:** The reaction is incubated at room temperature to allow for kinase activity and inhibitor binding.
- **Development:** A development reagent containing a site-specific protease is added. The protease cleaves only the non-phosphorylated peptides.
- **Detection:** The fluorescence is read on a microplate reader, and the ratio of coumarin to fluorescein emission is calculated to determine the extent of phosphorylation.
- **Data Analysis:** IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.



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